molecular formula C17H17NO4 B5121334 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid

2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid

Cat. No.: B5121334
M. Wt: 299.32 g/mol
InChI Key: WHNAHLCJCFAKLS-UHFFFAOYSA-N
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Description

2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl group, a methoxyphenyl group, and a carbonyl group attached to an amino benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzoyl chloride with ethylamine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2-aminobenzoic acid under specific conditions to yield the final product.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{Ethyl[(4-methoxyphenyl)carbonyl]amino}benzoic acid
  • 2-{Ethyl[(3-ethoxyphenyl)carbonyl]amino}benzoic acid
  • 2-{Methyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid

Uniqueness

2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[ethyl-(3-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-18(15-10-5-4-9-14(15)17(20)21)16(19)12-7-6-8-13(11-12)22-2/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNAHLCJCFAKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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